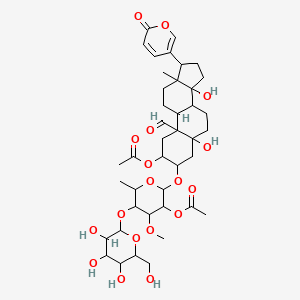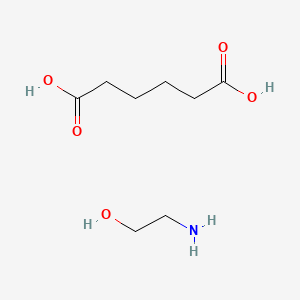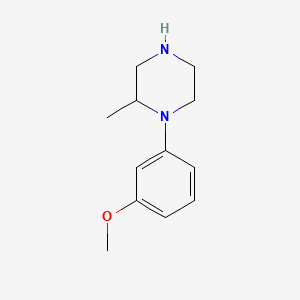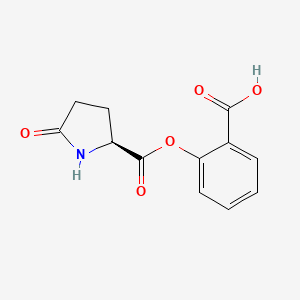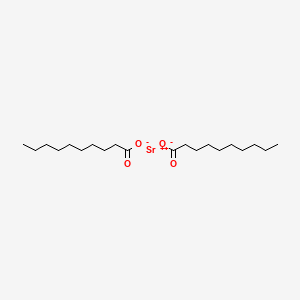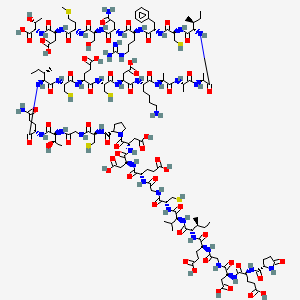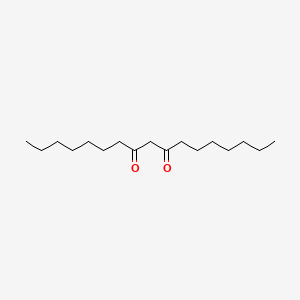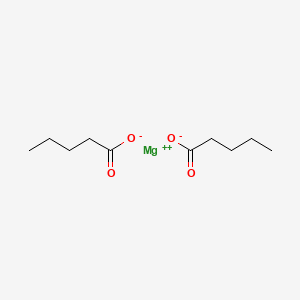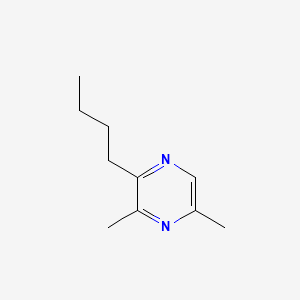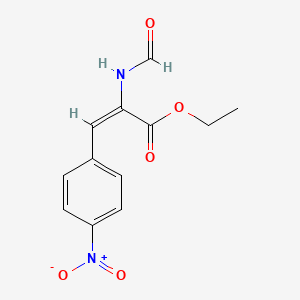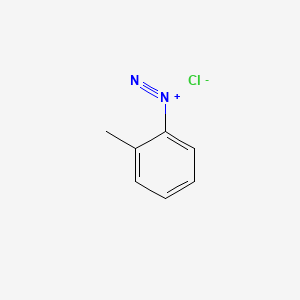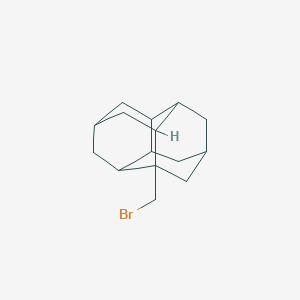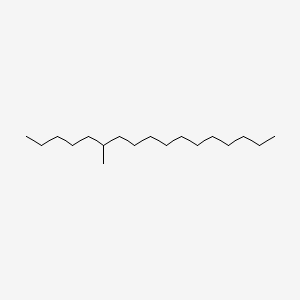
6-Methylheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylheptadecane is an organic compound belonging to the class of branched alkanes. It has the molecular formula C18H38 and a molecular weight of 254.4943 g/mol . This compound is characterized by a heptadecane backbone with a methyl group attached to the sixth carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptadecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptadecane with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve the breaking down of larger hydrocarbon molecules into smaller, branched alkanes, including this compound. The use of specific catalysts and reaction conditions ensures the selective formation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylheptadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, resulting in the formation of saturated hydrocarbons.
Substitution: In substitution reactions, one or more hydrogen atoms in this compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are often carried out under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat to facilitate the substitution process.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
6-Methylheptadecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: this compound is used in the formulation of lubricants, fuels, and other industrial products due to its stability and desirable chemical properties.
Mécanisme D'action
The mechanism of action of 6-Methylheptadecane involves its interaction with various molecular targets and pathways. As a branched alkane, it can participate in hydrophobic interactions with other molecules, influencing their behavior and function. The specific pathways and targets depend on the context of its application, such as its role in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecane: A straight-chain alkane with the same molecular formula but without the methyl group.
2-Methylheptadecane: Another branched alkane with the methyl group attached to the second carbon atom.
3-Methylheptadecane: A branched alkane with the methyl group attached to the third carbon atom.
Uniqueness
6-Methylheptadecane is unique due to the specific position of the methyl group on the sixth carbon atom. This structural difference can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. The unique structure also affects its interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
26741-13-9 |
|---|---|
Formule moléculaire |
C18H38 |
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
6-methylheptadecane |
InChI |
InChI=1S/C18H38/c1-4-6-8-9-10-11-12-13-15-17-18(3)16-14-7-5-2/h18H,4-17H2,1-3H3 |
Clé InChI |
RLXHXVUABXKBOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


